Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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Overview
Description
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is a complex compound that combines the chelating properties of ethylenediaminetetraacetic acid with lead ions. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate are divalent cations . This compound acts as a chelator, binding to these ions and inhibiting enzymes such as metalloproteases that require divalent cations for activity .
Mode of Action
This compound interacts with its targets by forming a complex with the divalent cations . This interaction inhibits the activity of enzymes such as metalloproteases that require these ions for their function .
Biochemical Pathways
The chelation of divalent cations by this compound affects various biochemical pathways. By inhibiting metalloproteases, it can impact processes that rely on these enzymes, such as protein degradation .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as dosage and route of administration.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of metal-dependent enzymes . This can lead to changes in cellular processes that rely on these enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also important to avoid release to the environment due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate forms an octahedral complex with divalent cations . This property allows it to inhibit enzymes, such as metalloproteases, that require divalent cations for activity . It can also inhibit calcium-dependent cysteine proteases .
Cellular Effects
The compound’s ability to chelate divalent cations has significant effects on various types of cells and cellular processes . For instance, it can prevent metal ion impurities from modifying the colors of dyed products in the textile industry .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to metal ions and forming water-soluble complexes . This inhibits enzymes that require these metal ions for activity .
Metabolic Pathways
This compound is involved in metabolic pathways that involve divalent cations
Transport and Distribution
This compound can be transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate typically involves the reaction of ethylenediaminetetraacetic acid with lead nitrate in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The process includes the addition of ethylenediaminetetraacetic acid to a solution of lead nitrate, followed by pH adjustment using sodium hydroxide or other suitable bases. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with other metal ions.
Substitution Reactions: The lead ions in the compound can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Lead Nitrate: Used in the initial synthesis.
Sodium Hydroxide: Used for pH adjustment.
Other Metal Salts: Used in substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include various metal-EDTA complexes, depending on the metal ions used in the reactions .
Scientific Research Applications
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Employed in experiments involving metalloproteases and other metal-dependent enzymes.
Medicine: Investigated for its potential use in chelation therapy for lead poisoning.
Industry: Utilized in processes requiring the removal of metal ions from solutions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic Acid Disodium Salt Dihydrate: A similar compound without the lead ions, commonly used as a chelating agent.
Calcium Disodium Ethylenediaminetetraacetic Acid: Another chelating agent used in medical applications for treating heavy metal poisoning.
Uniqueness
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is unique due to its incorporation of lead ions, which allows it to form specific complexes that are not possible with other similar compounds. This makes it particularly useful in studies involving lead ion interactions and in applications where lead ion sequestration is required .
Properties
CAS No. |
22904-40-1 |
---|---|
Molecular Formula |
C10H16N2NaO8Pb |
Molecular Weight |
522 g/mol |
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+) |
InChI |
InChI=1S/C10H16N2O8.Na.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);; |
InChI Key |
VIHSJADSNWICPY-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Pb+2] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Pb] |
22904-40-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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